molecular formula C25H18F2N4O3S2 B2823644 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide CAS No. 895097-86-6

2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide

Cat. No. B2823644
CAS RN: 895097-86-6
M. Wt: 524.56
InChI Key: QDBISTRVJZMLPW-UHFFFAOYSA-N
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Description

2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O3S2 and its molecular weight is 524.56. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research on molecules with benzothiazole and pyrimidine components, like the one mentioned, often focuses on understanding structure-activity relationships, particularly in the context of developing inhibitors for specific biological targets such as enzymes or receptors. For instance, studies have explored various 6,5-heterocycles to improve metabolic stability in drug candidates targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathways, indicating the importance of structural modifications to enhance drug properties (Stec et al., 2011).

Antioxidant and Anticancer Activities

Benzothiazole derivatives have been evaluated for their antioxidant activity, as seen in the investigation of new benzothiazole derivatives in the initial phase of acetaminophen toxicity. Such studies underscore the potential of benzothiazole-related compounds in mitigating oxidative stress and providing protective effects against hepatotoxicity (Cabrera-Pérez et al., 2016). Additionally, fluorine substitution in benzothiazoles has been associated with anticancer activities, suggesting these compounds could serve as leads for the development of new anticancer drugs (Hammam et al., 2005).

Kinase Inhibition for Cancer Therapy

The modification of benzothiazole structures to include N-benzylsubstitution has been studied for its role in inhibiting Src kinase, an enzyme implicated in cancer progression. Such research illustrates the potential of benzothiazole derivatives in cancer therapy by targeting specific signaling pathways (Fallah-Tafti et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been subject to spectroscopic and quantum mechanical studies, highlighting their potential in ligand-protein interactions and photovoltaic efficiency modeling. Such investigations point to the multifaceted applications of these compounds, from biological interactions to renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O3S2/c26-17-11-9-16(10-12-17)14-31-21-8-4-1-5-18(21)24-22(36(31,33)34)13-28-25(30-24)35-15-23(32)29-20-7-3-2-6-19(20)27/h1-13H,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBISTRVJZMLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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